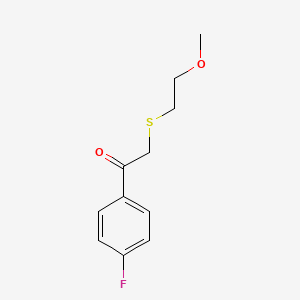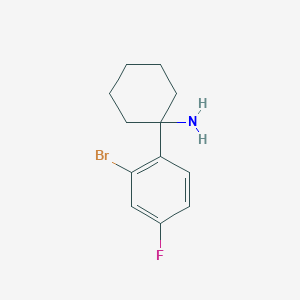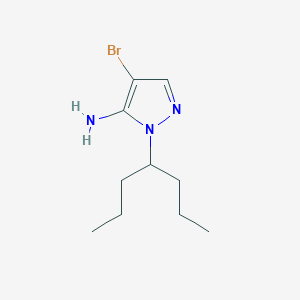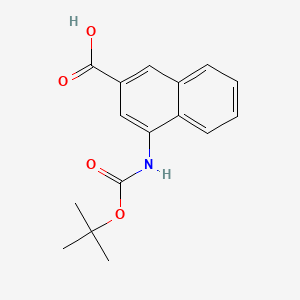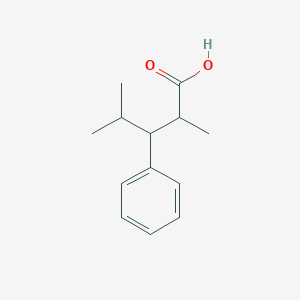
2,4-Dimethyl-3-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-phenylpentanoic acid: 3,4-Dimethyl-3-phenylpentanoic acid ) has the chemical formula C13H18O2 . It falls under the class of carboxylic acids and is characterized by its unique structure, which includes both aromatic and aliphatic moieties .
Preparation Methods
Synthetic Routes:
Friedel-Crafts Acylation: This method involves the acylation of benzene using an acid chloride. In the case of 2,4-dimethyl-3-phenylpentanoic acid, benzene reacts with 2,4-dimethylpentanoyl chloride.
Alkylation and Oxidation: Alkylation of benzene with 2,4-dimethylpentene followed by oxidation yields the desired compound.
Industrial Production:
Industrial production methods typically involve large-scale synthesis using the above routes. These methods ensure efficient yield and purity.
Chemical Reactions Analysis
2,4-Dimethyl-3-phenylpentanoic acid undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride).
Scientific Research Applications
Medicine: This compound has been investigated for its potential as an anti-inflammatory agent due to its structural similarity to certain nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: It serves as a building block in organic synthesis.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways involved in inflammation or pain modulation.
Comparison with Similar Compounds
While 2,4-Dimethyl-3-phenylpentanoic acid is unique due to its specific substitution pattern, similar compounds include:
3,4-Dimethylpentanoic acid: (a positional isomer) .
2,2-Dimethyl-4-pentenoic acid: (structurally related) .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)12(10(3)13(14)15)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,14,15) |
InChI Key |
SJHUGOLLVBMDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


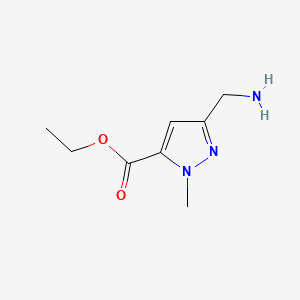

![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)
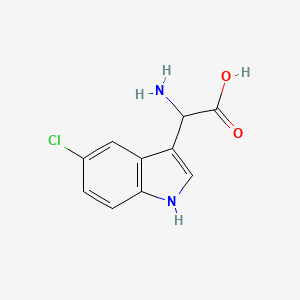
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
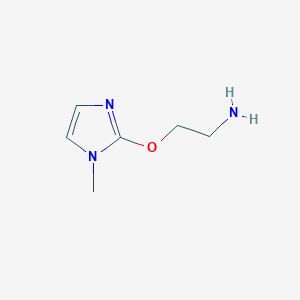
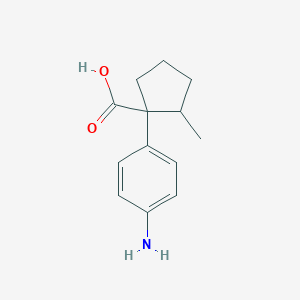
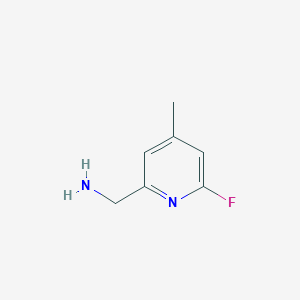
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
